(alphaR)-2-Chloro-alpha-[[(4-methylphenyl)sulfonyl]oxy]benzeneacetic Acid Methyl Ester (alphaR)-2-Chloro-alpha-[[(4-methylphenyl)sulfonyl]oxy]benzeneacetic Acid Methyl Ester
Brand Name: Vulcanchem
CAS No.: 223123-53-3
VCID: VC20876620
InChI: InChI=1S/C16H15ClO5S/c1-11-7-9-12(10-8-11)23(19,20)22-15(16(18)21-2)13-5-3-4-6-14(13)17/h3-10,15H,1-2H3/t15-/m1/s1
SMILES: CC1=CC=C(C=C1)S(=O)(=O)OC(C2=CC=CC=C2Cl)C(=O)OC
Molecular Formula: C16H15ClO5S
Molecular Weight: 354.8 g/mol

(alphaR)-2-Chloro-alpha-[[(4-methylphenyl)sulfonyl]oxy]benzeneacetic Acid Methyl Ester

CAS No.: 223123-53-3

Cat. No.: VC20876620

Molecular Formula: C16H15ClO5S

Molecular Weight: 354.8 g/mol

* For research use only. Not for human or veterinary use.

(alphaR)-2-Chloro-alpha-[[(4-methylphenyl)sulfonyl]oxy]benzeneacetic Acid Methyl Ester - 223123-53-3

Specification

CAS No. 223123-53-3
Molecular Formula C16H15ClO5S
Molecular Weight 354.8 g/mol
IUPAC Name methyl (2R)-2-(2-chlorophenyl)-2-(4-methylphenyl)sulfonyloxyacetate
Standard InChI InChI=1S/C16H15ClO5S/c1-11-7-9-12(10-8-11)23(19,20)22-15(16(18)21-2)13-5-3-4-6-14(13)17/h3-10,15H,1-2H3/t15-/m1/s1
Standard InChI Key PDIIKCXDULBMTD-OAHLLOKOSA-N
Isomeric SMILES CC1=CC=C(C=C1)S(=O)(=O)O[C@H](C2=CC=CC=C2Cl)C(=O)OC
SMILES CC1=CC=C(C=C1)S(=O)(=O)OC(C2=CC=CC=C2Cl)C(=O)OC
Canonical SMILES CC1=CC=C(C=C1)S(=O)(=O)OC(C2=CC=CC=C2Cl)C(=O)OC

Mass Molarity Calculator
  • mass of a compound required to prepare a solution of known volume and concentration
  • volume of solution required to dissolve a compound of known mass to a desired concentration
  • concentration of a solution resulting from a known mass of compound in a specific volume
g/mol
g
Molecular Mass Calculator